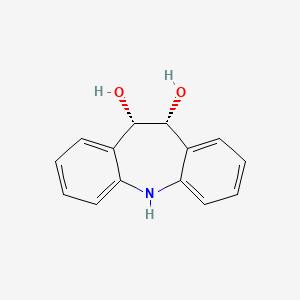

Iminostilbene-10,11-dihydrodiol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Iminostilbene-10,11-dihydrodiol is a biochemical used for proteomics research . It is also known as cis-10,11-Dihydro-5H-Dibenz [b,f]azepine-10,11-diol . It is a metabolite of Carbamazepine, which is used in the treatment of pain associated with trigeminal neuralgia .

Molecular Structure Analysis

The molecular formula of Iminostilbene-10,11-dihydrodiol is C14H13NO2 . It is an organic compound formed by azepine (an unsaturated heterocycle, being the center of the molecule) and two benzene rings .Physical And Chemical Properties Analysis

Iminostilbene-10,11-dihydrodiol has a molecular weight of 227.26 . Thermoanalytical studies suggest that in the vicinity of the melting point, some enantiotropic transition takes place . Strong sublimation of the examined substance is observed at temperatures even tens of degrees lower than the melting point .Aplicaciones Científicas De Investigación

Metabolism and Pharmacology : Iminostilbene-10,11-dihydrodiol has been identified as a metabolite of carbamazepine-10,11-epoxide, as demonstrated through gas chromatographic and mass spectrometric techniques in studies involving rats (Belvedere, Pantarotto, & Frigerio, 1975). This indicates its relevance in the metabolism of certain pharmaceutical compounds.

Catalytic Processes in Chemistry : Research has shown that the catalytic dehydrogenation of iminodibenzyl to iminostilbene can be achieved with high selectivity and conversion rates using potassium-promoted iron oxide catalysts (Knell, Monti, Maciejewski, & Baiker, 1995). This process is crucial in the synthesis of iminostilbene derivatives.

Radical Scavenging Activity : A study on the radical scavenging activity of iminostilbene (IS) revealed its effectiveness against typical radicals like HO• and TBO•, primarily in gas phase and lipid-mimetic environments. This suggests its potential as an antioxidant in various applications (Vo, Van, Hoa, & Mechler, 2021).

Thermoanalytical Studies and Toxicity : Thermoanalytical studies of iminostilbene, a precursor to pharmaceuticals like carbamazepine, have been conducted to understand its properties near the melting point. Such studies are crucial for safe handling and application in pharmaceutical manufacturing (Dołęga, Juszyńska-Gałązka, Deptuch, Jaworska-Gołąb, & Zieliński, 2021).

Mecanismo De Acción

Target of Action

The primary target of Iminostilbene-10,11-dihydrodiol is the pyruvate kinase isozyme type M2 (PKM2) . PKM2 is a key enzyme in the glycolytic pathway and plays a crucial role in cellular metabolism and energy production.

Mode of Action

Iminostilbene-10,11-dihydrodiol interacts with its target, PKM2, in a dose-dependent manner . It inhibits the activity of voltage-gated sodium channels, stabilizing hyperexcited neurons and suppressing the propagation of excitatory impulses . It also inhibits the presynaptic reuptake of adenosine, enhancing the presynaptic inhibitory modulation of excitatory neurotransmitters .

Biochemical Pathways

The compound affects the glycolytic pathway by interacting with PKM2 . This interaction leads to a decrease in the expression of PKM2, thereby reducing the expression of HIF1α and the phosphorylation of STAT3 . These changes can affect various downstream effects, including the regulation of cell growth and proliferation.

Pharmacokinetics

It is known that the compound is metabolized in the liver via the epoxide-diol pathway . The main metabolite is pharmacologically active and is responsible for the compound’s therapeutic effects .

Result of Action

The action of Iminostilbene-10,11-dihydrodiol results in the stabilization of hyperexcited neurons and the suppression of excitatory impulses . This can lead to a decrease in seizure activity, making the compound potentially useful in the treatment of conditions such as epilepsy .

Propiedades

IUPAC Name |

(5S,6R)-6,11-dihydro-5H-benzo[b][1]benzazepine-5,6-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO2/c16-13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)14(13)17/h1-8,13-17H/t13-,14+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMSCHZCENLAZOX-OKILXGFUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C(C3=CC=CC=C3N2)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)[C@@H]([C@@H](C3=CC=CC=C3N2)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Iminostilbene-10,11-dihydrodiol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.